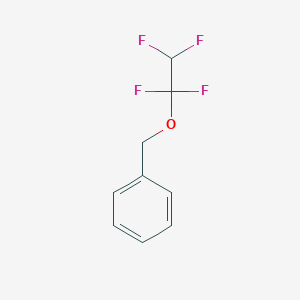

1,1,2,2-Tetrafluoroethyl benzyl ether

Vue d'ensemble

Description

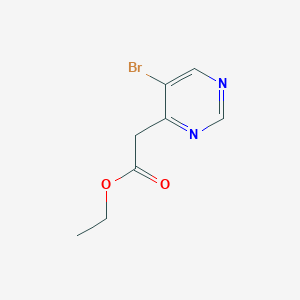

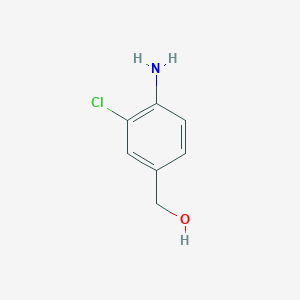

1,1,2,2-Tetrafluoroethyl benzyl ether is a chemical compound with the CAS Number: 115611-57-9 and a molecular weight of 208.16 . Its IUPAC name is [(1,1,2,2-tetrafluoroethoxy)methyl]benzene .

Molecular Structure Analysis

The InChI code for 1,1,2,2-Tetrafluoroethyl benzyl ether is 1S/C9H8F4O/c10-8(11)9(12,13)14-6-7-4-2-1-3-5-7/h1-5,8H,6H2 . This indicates that the molecule consists of a benzyl group (C6H5CH2-) attached to a 1,1,2,2-tetrafluoroethoxy group (CF2HCF2O-).Applications De Recherche Scientifique

-

Application in High-Voltage Lithium-Ion Batteries

- Field : Electrochemistry, specifically lithium-ion battery technology .

- Summary : The compound is used as a co-solvent in electrolytes for high-voltage lithium-ion batteries . It helps to enhance the cycling performance of high-voltage Li-rich Mn-based layered cathode materials .

- Methods : The compound is added to 1.2 mol·L−1 LiPF6 EC/EMC/DEC at different concentrations to synthesize a series of electrolytes . The electrochemical performance of the batteries is then tested at different rates .

- Results : The compound was found to be preferentially oxidized and produced inorganic compounds (MeF and Li2CO3) on the surface of the cathode material, which effectively inhibited the side reactions between the cathode and the electrolyte . This improved the cycling performance of the batteries .

-

Application in Lithium-Metal Batteries

- Field : Electrochemistry, specifically lithium-metal battery technology .

- Summary : The compound is used as a co-solvent and additive in lithium-metal batteries . It helps to suppress dendrites without raising the interfacial impedance .

- Methods : The specific methods of application or experimental procedures are not detailed in the available sources .

- Results : The use of the compound in lithium-metal batteries helps to suppress the formation of dendrites, which are a common problem in these types of batteries .

-

Application in Lithium-Sulfur Batteries

- Field : Electrochemistry, specifically lithium-sulfur battery technology .

- Summary : The compound is used as a co-solvent and additive in lithium-sulfur batteries .

- Methods : The specific methods of application or experimental procedures are not detailed in the available sources .

- Results : The use of the compound in lithium-sulfur batteries is expected to improve their performance, but specific results or outcomes are not provided in the available sources .

-

Application in Nonflammable Electrolytes

- Field : Electrochemistry, specifically in the development of nonflammable electrolytes .

- Summary : A combination of trimethyl phosphate (TMP) and a fluorinated ether of 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (FEPE) is designed to formulate nonflammable electrolytes . The reformulated electrolytes of 1 mol/L LiPF6/TMP + FEPE (9:1, 8:2 and 7:3, w/w) are totally nonflammable .

- Methods : The specific methods of application or experimental procedures are not detailed in the available sources .

- Results : The FEPE solvent has higher oxidative stability and the FEPE-containing electrolytes have better separator wettability than the pure TMP electrolyte . This can enhance the electrochemical stability of the electrolyte on high-voltage cathode LiNi0.5Mn1.5O4 .

-

Application as an Environmentally Friendly Solvent

- Field : Industrial Chemistry .

- Summary : 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether can be used as an environmentally friendly solvent .

- Methods : The specific methods of application or experimental procedures are not detailed in the available sources .

- Results : The use of this compound as a solvent can help in reducing the environmental impact of industrial processes .

-

Application as a Cleaning Agent

- Field : Industrial Cleaning .

- Summary : 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether can be used as a cleaning agent .

- Methods : The specific methods of application or experimental procedures are not detailed in the available sources .

- Results : The use of this compound as a cleaning agent can help in improving the efficiency and effectiveness of industrial cleaning processes .

-

Application in Nonflammable Electrolytes

- Field : Electrochemistry, specifically in the development of nonflammable electrolytes .

- Summary : A combination of trimethyl phosphate (TMP) and a fluorinated ether of 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (FEPE) is designed to formulate nonflammable electrolytes . The reformulated electrolytes of 1 mol/L LiPF6/TMP + FEPE (9:1, 8:2 and 7:3, w/w) are totally nonflammable .

- Methods : The specific methods of application or experimental procedures are not detailed in the available sources .

- Results : The FEPE solvent has higher oxidative stability and the FEPE-containing electrolytes have better separator wettability than the pure TMP electrolyte . This can enhance the electrochemical stability of the electrolyte on high-voltage cathode LiNi0.5Mn1.5O4 .

-

Application as an Environmentally Friendly Solvent

- Field : Industrial Chemistry .

- Summary : 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether can be used as an environmentally friendly solvent .

- Methods : The specific methods of application or experimental procedures are not detailed in the available sources .

- Results : The use of this compound as a solvent can help in reducing the environmental impact of industrial processes .

-

Application as a Cleaning Agent

- Field : Industrial Cleaning .

- Summary : 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether can be used as a cleaning agent .

- Methods : The specific methods of application or experimental procedures are not detailed in the available sources .

- Results : The use of this compound as a cleaning agent can help in improving the efficiency and effectiveness of industrial cleaning processes .

Safety And Hazards

The safety data sheet for a related compound, Ethyl 1,1,2,2-tetrafluoroethyl ether, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE) is noted to be a highly effective additive in lithium-ion batteries and sodium-ion batteries for improving battery performance, increasing safety, and reducing flammability . This suggests that 1,1,2,2-Tetrafluoroethyl benzyl ether could potentially have similar applications in the future.

Propriétés

IUPAC Name |

1,1,2,2-tetrafluoroethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c10-8(11)9(12,13)14-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSLQKOUGIZCGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552711 | |

| Record name | [(1,1,2,2-Tetrafluoroethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,2-Tetrafluoroethyl benzyl ether | |

CAS RN |

115611-57-9 | |

| Record name | [(1,1,2,2-Tetrafluoroethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)

![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)

![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)